molecular formula C8H8F3NO4 B2887686 methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate CAS No. 2138051-85-9

methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate

Cat. No.: B2887686
CAS No.: 2138051-85-9
M. Wt: 239.15
InChI Key: YBJIJMFHYPWKCQ-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate (CAS 2138051-85-9) is a high-purity chemical building block for advanced pharmaceutical and organic synthesis research. This compound features a 3,4-dihydro-2H-oxazine core, a privileged scaffold in medicinal chemistry. The integration of a trifluoroacetyl group and a methyl ester provides distinct electronic properties and multiple reactive sites for further functionalization, making it a versatile intermediate for constructing complex molecules . Nitrogen-containing heterocycles, such as the oxazine core of this compound, are fundamental structural components in a vast number of biologically active substances . Statistically, more than 85% of all biologically active compounds are heterocycles, and nitrogen heterocycles serve as the backbone in over 60% of unique small-molecule drugs . Oxazine derivatives, in particular, are extensively investigated for their applications in the synthesis of natural products, pharmaceuticals, and agrochemicals, and are frequently accessed via stereoselective methods and multicomponent reactions . The presence of the trifluoroacetyl group is a significant structural feature, as fluorinated motifs are known to enhance key properties in drug candidates, including metabolic stability, lipophilicity, and binding affinity . Researchers can leverage this compound as a key synthon in the development of novel therapeutic agents. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 6-(2,2,2-trifluoroacetyl)-2,3-dihydro-1,4-oxazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO4/c1-15-7(14)12-2-3-16-5(4-12)6(13)8(9,10)11/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBJIJMFHYPWKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCOC(=C1)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's reactivity and binding affinity, making it effective in various biochemical processes. The exact mechanism may involve the inhibition or activation of certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Reactivity

2.1.1 5-(Trifluoroacetyl)-3,4-Dihydro-2H-Pyrans These five-membered heterocycles, synthesized via hetero-Diels-Alder reactions between β,β-bis(trifluoroacetyl)vinyl ethers and electron-rich alkenes, share the trifluoroacetyl substituent but differ in ring size (pyran vs. oxazine) . For example, 4,4-bis(trifluoroacetyl)-1,3-butadiene systems derived from pyrans are used to synthesize hexafluoro-3-[(E)-3-arylallylidene]pentane-2,4-diones, highlighting their role in fluorinated diketone synthesis .

2.1.2 Trifluoroacetyl-Functionalized Pyranosides Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-7,8-dideoxy-D-galacto-oct-7-enpyranosides (e.g., compounds 14a and 14b) feature trifluoroacetyl-protected amino groups on carbohydrate backbones . Their synthesis via K₂CO₃-mediated deacetylation in o-xylene yields 32–70% depending on conditions (Table 2 and 4 in ). Unlike the target oxazine, these pyranosides are tailored for glycosylation studies, emphasizing the trifluoroacetyl group’s role in stabilizing intermediates during carbohydrate modifications.

Functional Group Efficiency

The trifluoroacetyl group demonstrates superior directing effects in nitration and substitution reactions. For instance:

  • Nitration Selectivity : In Nα,N¹-bis(trifluoroacetyl)-L-tryptophan methyl ester, nitration in acetic anhydride yields 2-nitro derivatives (67%), while trifluoroacetic acid favors 6-nitro products (69%) . This positional selectivity underscores the trifluoroacetyl group’s influence on electrophilic aromatic substitution.
  • Indolequinone Synthesis: Trifluoroacetyl-substituted naphthoquinones facilitate benzindolequinone formation in 70–80% yields, outperforming methyl- or phenyl-acetylated analogs . This efficiency is attributed to the trifluoroacetyl group’s electron-withdrawing nature, which activates the substrate for cyclization.

Data Table: Key Comparative Properties

Compound Molecular Weight Key Substituents Primary Application Yield/Purity Reference
Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate 239.15 6-CF₃CO, 4-COOCH₃ Organic synthesis intermediate 95% purity
5-(Trifluoroacetyl)-3,4-dihydro-2H-pyrans ~260 (estimated) 5-CF₃CO, dihydro-pyran Fluorinated diketone precursor Not specified
Methyl 2,3,4-tri-O-benzyl-6-[(trifluoroacetyl)amino]-pyranoside ~600 (estimated) 6-CF₃CONH, benzyl ethers Carbohydrate chemistry 32–70% yield
Triflusulfuron methyl ester 492.34 Triazine, trifluoroethoxy, methyl ester Herbicide Commercial product

Research Findings and Trends

  • Synthetic Flexibility : The oxazine scaffold’s six-membered ring offers conformational stability, making it preferable for multi-step syntheses over strained pyrans .
  • Electron-Withdrawing Effects: Trifluoroacetyl groups enhance reaction rates and regioselectivity in nitration and cyclization, as seen in indolequinone and tryptophan derivative syntheses .
  • Diverse Utility: While the oxazine is a building block, pyranosides and triazines highlight the trifluoroacetyl group’s adaptability across drug discovery, agrochemistry, and materials science .

Biological Activity

Methyl 6-(trifluoroacetyl)-3,4-dihydro-2H-oxazine-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of oxazine derivatives. Its molecular formula is C9H8F3N1O4C_9H_8F_3N_1O_4 with a molecular weight of approximately 251.16 g/mol. The compound features a trifluoroacetyl group, which is known to enhance biological activity through various mechanisms.

Antiviral Activity

Recent studies have indicated that oxazine derivatives exhibit promising antiviral properties. For instance, compounds structurally related to this compound have shown inhibitory effects on HIV-1 integrase, a crucial enzyme for viral replication. The inhibition occurs at submicromolar concentrations, demonstrating the potential for development as antiviral agents .

Antitumor Activity

The compound's structural characteristics may also contribute to its antitumor properties. Research has shown that similar compounds can inhibit the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. This inhibition leads to reduced tumor proliferation in xenograft models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the oxazine ring allows for interaction with key enzymes involved in viral replication and tumor growth.
  • Cell Signaling Modulation : The trifluoroacetyl group may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.

Case Studies and Research Findings

A selection of studies highlights the biological efficacy of related compounds:

StudyCompound TestedBiological ActivityIC50 Value
Various oxazine derivativesHIV-1 Integrase Inhibition0.19 – 3.7 µM
Benzoxepin derivativesAntitumor activity (PI3K pathway)Low micromolar concentrations
ɤ-Lactone and oxazine derivativesAntiviral propertiesNot specified

These findings suggest that this compound could be further investigated for its therapeutic potential.

Preparation Methods

Condensation of Amino Alcohols with Carbonyl Compounds

A common route to 3,4-dihydro-2H-oxazines involves the cyclocondensation of β-amino alcohols with carbonyl compounds (e.g., ketones or aldehydes). For example:

  • Step 1 : Reaction of a β-amino alcohol (e.g., 2-aminopropanol) with methyl glyoxylate under acidic conditions forms the oxazine ring while simultaneously introducing the methyl ester.
  • Step 2 : The resulting intermediate is acylated at position 6 using TFAA in the presence of a base (e.g., pyridine) to install the trifluoroacetyl group.

This method is exemplified in the synthesis of related oxazine derivatives, where cyclization efficiencies of 70–85% are achieved under optimized temperatures (65–80°C).

Solid-Phase Synthesis for Parallel Optimization

Solid-phase synthesis enables high-throughput exploration of oxazine derivatives. Key steps include:

  • Resin Functionalization : Loading a Wang resin with a hydroxyl-containing precursor (e.g., 4-hydroxybenzoic acid).
  • Cyclization : Treating the resin-bound intermediate with a diamine or amino alcohol in the presence of a coupling agent (e.g., DCC) to form the oxazine ring.
  • Cleavage : Releasing the product from the resin using trifluoroacetic acid (TFA), which simultaneously removes protecting groups.

This approach, detailed in studies on 3,6-dihydro-2H-1,2-oxazines, allows for rapid diversification and yields products with >80% purity after high-performance liquid chromatography (HPLC).

Functionalization of the Oxazine Core

Trifluoroacetylation at Position 6

Introducing the trifluoroacetyl group typically involves nucleophilic acyl substitution:

  • Reagents : TFAA or trifluoroacetyl chloride in anhydrous dichloromethane (DCM).
  • Conditions : Catalytic amounts of 4-dimethylaminopyridine (DMAP) at 0–25°C for 2–4 hours.
  • Yield : Reported yields for analogous acylation reactions range from 65% to 89%, depending on the reactivity of the precursor.

Esterification of the Carboxyl Group

The methyl ester can be introduced via:

  • Fischer Esterification : Heating the carboxylic acid precursor with excess methanol and a catalytic acid (e.g., H2SO4).
  • Alkylation : Treating a carboxylate salt with methyl iodide in the presence of K2CO3.

For instance, ethyl 4-(4-methoxybenzyl)-2,5,7,8-tetramethyl-3-oxo-3,4-dihydro-2H-benzo[b]oxazine-2-carboxylate was synthesized via alkylation with methyl iodide, achieving 75% yield after purification.

Analytical Validation and Characterization

Spectroscopic Techniques

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Signals for the oxazine ring protons (δ 3.5–4.5 ppm), trifluoroacetyl group (δ 1.2–1.5 ppm), and methyl ester (δ 3.7 ppm).
    • ¹³C NMR : Carboxyl carbon (δ 165–170 ppm), trifluoroacetyl carbonyl (δ 160–165 ppm), and oxazine carbons (δ 45–70 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) with a mass error <5 ppm.

Chromatographic Purity Assessment

  • HPLC : Reverse-phase C18 columns (e.g., Zorbax SB-C18) with gradient elution (acetonitrile/water + 0.1% TFA) achieve baseline separation of the target compound from byproducts.
  • Chiral Supercritical Fluid Chromatography (SFC) : Resolves enantiomers using Chiralpak IA-3 or ID-3 columns with CO2/MeOH mobile phases.

Challenges and Optimization Strategies

Regioselectivity in Acylation

Competitive acylation at multiple sites (e.g., oxazine nitrogen vs. position 6) necessitates careful control of reaction conditions. Using bulky bases (e.g., 2,6-lutidine) and low temperatures (0°C) favors regioselective trifluoroacetylation at position 6.

Stability of the Trifluoroacetyl Group

The trifluoroacetyl group is prone to hydrolysis under basic or aqueous conditions. Storage in anhydrous solvents (e.g., DCM) at −20°C is recommended.

Q & A

Q. How does this compound serve as an intermediate in multistep syntheses of complex heterocycles?

  • Methodological Answer : The trifluoroacetyl group acts as a directing group in Pd-catalyzed cross-couplings. For example, Suzuki-Miyaura reactions with aryl boronic acids yield biaryl derivatives. Optimize catalyst loading (1–5 mol% Pd(PPh3_3)4_4) and ligand (e.g., SPhos) to minimize dehalogenation side reactions .

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